Dipentadecanoin

Description

Properties

IUPAC Name |

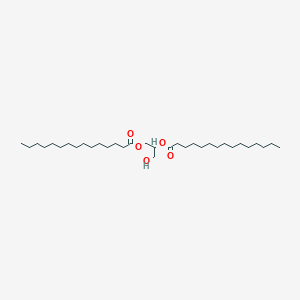

(3-hydroxy-2-pentadecanoyloxypropyl) pentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYXULJVROPNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Dipentadecanoin and Its Constituents in Lipid Metabolism and Biochemical Pathways

Role as an Internal Standard in Quantitative Metabolic Studies

Historically, odd-chain saturated fatty acids like pentadecanoic acid (C15:0), and by extension its diacylglycerol form, dipentadecanoin, were considered to have insignificant concentrations in humans. mdpi.comnih.govconsensus.app This perception led to their widespread use as internal standards in the quantitative analysis of total fatty acids by gas chromatography-mass spectrometry (GC-MS) and of intact lipids by liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govconsensus.app The principle behind using a compound as an internal standard is that it should behave similarly to the analytes of interest during extraction and analysis but be distinguishable from them, allowing for accurate quantification by correcting for variations in sample processing.

The assumption was that the concentration of these odd-chain fatty acids did not fluctuate with different physiological or pathological states. mdpi.com Therefore, adding a known quantity of a substance like this compound or free pentadecanoic acid to a sample would allow researchers to normalize the quantities of other lipids being measured. mdpi.comnih.govnih.gov For instance, in the quantitative analysis of lipid classes using high-performance liquid chromatography (HPLC) with a flame ionization detector (FID), an internal standard is crucial for determining the relative amounts of each lipid class from standard curves of peak areas. nih.gov Similarly, in the analysis of plasma phospholipid fatty acids, an internal standard such as 1,2-diheptadecanoyl-sn-glycero-3-phosphatidylcholine is used to ensure accuracy. nih.gov

However, recent research has brought to light that plasma concentrations of odd-chain saturated fatty acids are associated with various health outcomes, challenging their universal suitability as inert internal standards. mdpi.comnih.govconsensus.app

Table 1: Application of Odd-Chain Fatty Acids as Internal Standards

| Analytical Technique | Application | Rationale for Use | Reference |

| GC-MS | Quantitative analysis of total fatty acids | Historically considered to have insignificant and stable concentrations in humans. | mdpi.comnih.gov |

| LC-MS | Quantitative analysis of intact lipids | Assumed not to vary with disease states, allowing for accurate lipid quantification. | mdpi.comnih.gov |

| HPLC-FID | Quantitative analysis of lipid classes | Used to correct for variations in sample processing and analysis for accurate quantification. | nih.gov |

Integration within Odd-Chain Fatty Acid Metabolism (Pentadecanoic Acid C15:0)

The hydrolysis of this compound releases two molecules of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. Unlike their even-chain counterparts, odd-chain fatty acids are metabolized through slightly different pathways.

Biosynthesis: The synthesis of most fatty acids in the body proceeds via the assembly of two-carbon units from acetyl-CoA, resulting in even-chain fatty acids. wikipedia.orgwikipedia.org However, the biosynthesis of odd-chain fatty acids like pentadecanoic acid utilizes propionyl-CoA as a primer instead of acetyl-CoA. wikipedia.orgnih.gov Propionyl-CoA, a three-carbon molecule, is condensed with malonyl-CoA, initiating the synthesis of an odd-chain fatty acid. frontiersin.org This five-carbon intermediate then undergoes elongation cycles, with two carbons added in each cycle, leading to the formation of longer odd-chain fatty acids such as C15:0. frontiersin.org Propionyl-CoA can be generated from various metabolic pathways, including the degradation of some amino acids (isoleucine and valine) and the β-oxidation of other odd-chain fatty acids. nih.govfrontiersin.org

Degradation: The degradation of fatty acids occurs primarily through β-oxidation in the mitochondria. wikipedia.org While the breakdown of even-chain fatty acids yields only acetyl-CoA, the β-oxidation of odd-chain fatty acids like pentadecanoic acid produces acetyl-CoA molecules in each cycle until the final three carbons remain as propionyl-CoA. wikipedia.orgyoutube.com This propionyl-CoA cannot directly enter the citric acid cycle. vaia.com Instead, it undergoes a three-step enzymatic conversion to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgyoutube.com The enzymes involved in this conversion are propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and the vitamin B12-dependent methylmalonyl-CoA mutase. wikipedia.org The production of succinyl-CoA can boost the activity of the citric acid cycle. vaia.com

Table 2: Comparison of Even-Chain and Odd-Chain Fatty Acid Metabolism

| Metabolic Process | Even-Chain Fatty Acids | Odd-Chain Fatty Acids (e.g., Pentadecanoic Acid) | Reference |

| Biosynthesis Primer | Acetyl-CoA (C2) | Propionyl-CoA (C3) | wikipedia.orgnih.gov |

| β-Oxidation Final Product | Acetyl-CoA | Acetyl-CoA and one Propionyl-CoA | wikipedia.orgyoutube.com |

| Entry into Citric Acid Cycle | Acetyl-CoA enters directly. | Propionyl-CoA is converted to Succinyl-CoA before entering. | wikipedia.orgyoutube.comvaia.com |

While dietary intake, particularly from dairy fats, is a source of pentadecanoic acid, there is evidence for its endogenous production. mdpi.comnih.govconsensus.app One proposed mechanism for this is α-oxidation, a process that shortens a fatty acid by one carbon atom. mdpi.comnih.govresearchgate.net This pathway involves the hydroxylation of the α-carbon (the carbon adjacent to the carboxyl group), followed by the removal of the terminal carboxyl group. mdpi.comnih.gov This process can convert an even-chain fatty acid, such as palmitic acid (C16:0), into an odd-chain fatty acid like pentadecanoic acid (C15:0). researchgate.net

Studies on differentiating human adipocytes have shown an increase in the concentration of odd-chain saturated fatty acids, which is thought to be a result of α-oxidation. mdpi.comnih.govresearchgate.net Further supporting the existence of an endogenous pathway, the ratio of C15:0 to heptadecanoic acid (C17:0) in human plasma is approximately 1:2, which is contrary to the roughly 2:1 ratio found in dairy fat, a primary dietary source. mdpi.comnih.gov Research involving mice lacking the Hacl1 gene, which encodes an enzyme involved in α-oxidation, showed significantly lower levels of C17:0 in the liver and plasma, providing direct evidence for the role of α-oxidation in the endogenous biosynthesis of odd-chain fatty acids. mdpi.com

Enzymatic Interactions and Catalytic Mechanisms

The metabolism of this compound and its constituent pentadecanoic acid is mediated by several classes of enzymes.

Hydrolysis: this compound, as a diacylglycerol, is subject to hydrolysis by lipases. Lipases (EC 3.1.1.3) are enzymes that catalyze the cleavage of ester bonds in triglycerides and other acylglycerols, releasing fatty acids and glycerol (B35011). mdpi.comyoutube.com This process, known as lipolysis, is crucial for the mobilization of stored fats. wikipedia.org Diacylglycerol lipases (DAGLs) specifically hydrolyze diacylglycerols at the sn-1 position to generate a 2-monoacylglycerol and a free fatty acid. nih.gov In the case of this compound, lipase-mediated hydrolysis would release pentadecanoic acid molecules, making them available for metabolic processes. youtube.com The activity of some lipases is enhanced at the interface between water and an aggregated substrate, a phenomenon known as interfacial activation, which is often mediated by a "lid" domain in the enzyme's structure. mdpi.com

Esterification: The reverse reaction, esterification, is also catalyzed by lipases under specific conditions. mdpi.com This involves the formation of ester bonds between a fatty acid and an alcohol, such as glycerol. researchgate.net Enzymatic esterification can be used to synthesize structured lipids, including diglycerides like this compound. researchgate.net For example, lipases can catalyze the esterification of free fatty acids with glycerol to produce mono- and diglycerides. researchgate.netnih.gov The efficiency and specificity of this reaction can be influenced by factors such as the type of lipase (B570770), the solvent, and the specific fatty acid and alcohol used. researchgate.netcapes.gov.br Lipases from Candida antarctica and Penicillium roquefortii have been shown to be effective in such reactions. researchgate.netcapes.gov.br

Once released from this compound, pentadecanoic acid can be further modified by other enzymes.

Cytochrome P450 Hydroxylation: The cytochrome P450 (CYP) family of enzymes, particularly the CYP4 family, are monooxygenases that can hydroxylate fatty acids. nih.govnih.govwikipedia.org This reaction typically occurs at the terminal (ω) or sub-terminal (ω-1) carbon of the fatty acid chain. nih.gov The resulting ω-hydroxylated fatty acids can then be further oxidized to dicarboxylic acids, which can enter β-oxidation from either end. wikipedia.orgberkeley.edu While much of the research on CYP4 enzymes has focused on even-chain fatty acids like arachidonic acid, these enzymes are known to act on a range of medium- to long-chain saturated and unsaturated fatty acids. nih.govberkeley.edu The hydroxylation of pentadecanoic acid by CYP enzymes represents a potential pathway for its catabolism or conversion into signaling molecules.

Desaturases: Fatty acid desaturases are enzymes that introduce double bonds into fatty acid chains, converting saturated fatty acids into unsaturated ones. wikipedia.orgwikipedia.org The activity of these enzymes is crucial for maintaining membrane fluidity and producing signaling molecules. Research has shown that fatty acid desaturase 2 (FADS2) can catalyze the desaturation of odd-chain saturated fatty acids. nih.gov Specifically, FADS2 was found to convert heptadecanoic acid (C17:0) into both n-6Z-17:1 and n-9Z-17:1. nih.gov This indicates that pentadecanoic acid could also be a substrate for desaturase enzymes, leading to the production of monounsaturated odd-chain fatty acids. This enzymatic action expands the metabolic possibilities for odd-chain fatty acids beyond simple degradation or elongation. nih.govresearchgate.net

Table 3: Key Enzymes in the Metabolism of this compound Constituents

| Enzyme Class | Specific Enzyme Example | Function | Substrate(s) | Product(s) | Reference |

| Lipases | Diacylglycerol Lipase (DAGL) | Hydrolysis of diacylglycerols | This compound | Monopentadecanoin, Pentadecanoic Acid | nih.gov |

| Lipases | Candida antarctica Lipase B | Esterification | Pentadecanoic Acid, Glycerol | Mono-/Dipentadecanoin | researchgate.netnih.gov |

| Monooxygenases | Cytochrome P450 (CYP4 family) | ω-hydroxylation | Pentadecanoic Acid | ω-hydroxy-pentadecanoic acid | nih.govberkeley.edu |

| Desaturases | Fatty Acid Desaturase 2 (FADS2) | Introduction of double bonds | Odd-chain saturated fatty acids | Monounsaturated odd-chain fatty acids | nih.govresearchgate.net |

Enzyme Kinetics and Substrate Specificity in Model Systems

The enzymatic processing of this compound involves its hydrolysis into its constituent parts: two molecules of pentadecanoic acid and a glycerol backbone. The kinetic properties and substrate specificity of the enzymes acting on these components are crucial for understanding their metabolic fate.

Glycerol Metabolism: Upon release, glycerol is metabolized through a pathway integrated with glycolysis and gluconeogenesis. numberanalytics.comnumberanalytics.com The initial and rate-limiting step is its phosphorylation by glycerol kinase (GyK) to produce glycerol-3-phosphate (G3P). numberanalytics.com This is followed by the oxidation of G3P to dihydroxyacetone phosphate (B84403) (DHAP) by glycerol-3-phosphate dehydrogenase. rupahealth.com DHAP is a key glycolytic intermediate, directly linking glycerol metabolism to central carbon metabolism. numberanalytics.comencyclopedia.pub The activity of these enzymes is tightly regulated by hormonal signals and the availability of substrates. numberanalytics.com

Pentadecanoic Acid Metabolism: Pentadecanoic acid (C15:0), as an odd-chain saturated fatty acid, undergoes metabolism through pathways that differ slightly from their even-chain counterparts. While specific kinetic constants (Kcat, KM) for enzymes acting directly on this compound are not extensively detailed in the literature, the specificity of enzymes involved in fatty acid oxidation is well-established. Enzymes involved in β-oxidation, such as acyl-CoA dehydrogenases, exhibit varying affinities for fatty acids of different chain lengths. aocs.org

Odd-chain fatty acids can be metabolized via α-oxidation, which involves the removal of the terminal carboxyl group, or more commonly, β-oxidation. mdpi.comnih.gov The β-oxidation of pentadecanoic acid proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids. mdpi.com This production of propionyl-CoA is a defining characteristic of odd-chain fatty acid metabolism. mdpi.com Some studies suggest that odd-chain fatty acids like C15:0 might be less preferred substrates for β-oxidation compared to even-numbered fatty acids. nih.gov

The table below summarizes the key enzymes involved in the metabolism of this compound's constituents.

Table 1: Key Enzymes in the Metabolism of this compound Constituents

| Constituent | Enzyme | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|---|

| Glycerol | Glycerol Kinase (GyK) | Glycerol + ATP → Glycerol-3-phosphate + ADP | Glycerol Metabolism / Glycolysis |

| Glycerol-3-phosphate Dehydrogenase | Glycerol-3-phosphate + NAD⁺ → Dihydroxyacetone phosphate (DHAP) + NADH + H⁺ | Glycerol Metabolism / Glycolysis | |

| Pentadecanoic Acid | Acyl-CoA Synthetase | Fatty Acid + CoA + ATP → Acyl-CoA + AMP + PPi | Fatty Acid Activation |

| Acyl-CoA Dehydrogenase | Acyl-CoA → trans-Δ²-Enoyl-CoA | β-Oxidation | |

| Enoyl-CoA Hydratase | trans-Δ²-Enoyl-CoA → L-β-Hydroxyacyl-CoA | β-Oxidation | |

| Hydroxyacyl-CoA Dehydrogenase | L-β-Hydroxyacyl-CoA → β-Ketoacyl-CoA | β-Oxidation | |

| β-Ketoacyl-CoA Thiolase | β-Ketoacyl-CoA → Acetyl-CoA + Propionyl-CoA (final cycle) | β-Oxidation | |

| Propionyl-CoA Carboxylase | Propionyl-CoA → D-Methylmalonyl-CoA | Propionyl-CoA Metabolism | |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA → L-Methylmalonyl-CoA | Propionyl-CoA Metabolism | |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA → Succinyl-CoA | Propionyl-CoA Metabolism |

Cellular and Subcellular Metabolic Reprogramming Studies

The metabolism of this compound's components, particularly pentadecanoic acid, can induce significant metabolic reprogramming at the cellular and subcellular levels, impacting energy balance and biosynthetic pathways.

The β-oxidation of pentadecanoic acid has a unique impact on cellular energy metabolism due to its final products. mdpi.com Unlike even-chain fatty acids, which are catabolized exclusively to acetyl-CoA, the breakdown of C15:0 yields both acetyl-CoA and a single three-carbon unit, propionyl-CoA. nih.gov

This propionyl-CoA can be converted in a three-step enzymatic process to succinyl-CoA, an intermediate of the citric acid cycle (CAC). nih.gov This process is known as anaplerosis, which is the replenishment of CAC intermediates that may have been extracted for biosynthetic purposes. nih.gov By providing an anaplerotic substrate, the metabolism of pentadecanoic acid can enhance the functional capacity of the CAC, thereby supporting mitochondrial energy production, especially under conditions of high metabolic stress. nih.gov This contrasts with even-chain fatty acids, whose degradation to acetyl-CoA does not replenish the pool of CAC intermediates. This anaplerotic potential is a key feature of the metabolic benefit derived from odd-chain fatty acids. nih.gov

Pentadecanoic acid has been shown to modulate key regulatory pathways that control the balance between lipid synthesis (lipogenesis) and lipid breakdown (lipolysis and β-oxidation). Evidence suggests that C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. consensus.app AMPK activation generally shifts cellular metabolism away from energy-consuming anabolic processes, such as fatty acid synthesis, and towards energy-producing catabolic processes, like fatty acid oxidation.

The activation of AMPK can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov Malonyl-CoA is both a critical substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates fatty acid entry into the mitochondria for β-oxidation. nih.gov Therefore, by activating AMPK, pentadecanoic acid can simultaneously suppress lipid synthesis and promote lipid degradation. Furthermore, C15:0 has been observed to inhibit the mechanistic target of rapamycin (B549165) (mTOR), another key metabolic regulator. consensus.app Studies in animal models have shown that supplementation with C15:0 can lead to lower levels of total cholesterol and triglycerides. nih.gov

The pentose (B10789219) phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. nih.govwikipedia.org Its primary functions are to produce NADPH, which is essential for reductive biosynthesis (such as fatty acid synthesis) and for protecting the cell against oxidative stress, and to generate ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis. wikipedia.orgnih.gov

While direct enzymatic links between pentadecanoic acid metabolism and the PPP are not explicitly defined, indirect interactions can be inferred through their integration with central metabolism.

Demand for NADPH: The PPP is the primary source of cytosolic NADPH. frontiersin.org This NADPH is the reducing power required for the synthesis of fatty acids and cholesterol. nih.gov The metabolic state induced by pentadecanoic acid can influence the demand for NADPH. For example, C15:0 has been shown to be incorporated into cell membranes, which can help reduce lipid peroxidation, a form of oxidative damage. nih.gov The defense against oxidative stress heavily relies on NADPH produced by the PPP to regenerate reduced glutathione, a major cellular antioxidant. wikipedia.org

In Vitro Cellular and Membrane System Studies Utilizing Dipentadecanoin Analogues

Model Membrane Systems (e.g., Liposomes, Black Lipid Membranes)

Model membrane systems are indispensable tools for isolating and examining the effects of specific lipid molecules on the physical properties of lipid bilayers, absent the complexity of a living cell. Analogues of lipids are frequently incorporated into these systems to study their impact on membrane structure and function.

The structure of lipid acyl chains is a critical determinant of membrane properties. Studies on lipid analogues, such as those with modified hydrocarbon chains, help elucidate these relationships. For instance, research on linear analogues of the lipopeptide battacin, which incorporate different acyl chains, demonstrates how modifications to the lipid portion of a molecule affect its interaction with and ordering of model lipid membranes. nih.govresearchgate.net Using techniques like surface pressure measurements and atomic force microscopy (AFM), it has been shown that incorporating such analogues into lipid monolayers decreases the ordering of lipids and promotes membrane fluidization. nih.govresearchgate.net

The permeability of a lipid membrane is tightly linked to its phase state and molecular packing, which can be modulated by incorporating lipid analogues. Studies utilizing liposomes made from polymerizable diacetylenic phosphatidylcholine analogues offer a clear example. nih.gov These investigations show that membrane permeability is highly dependent on the specific nature of the diacetylenic lipid, whether it has identical or mixed acyl chains, and the extent of its polymerization. nih.gov

For example, ultraviolet-initiated polymerization of liposomes containing the C25idPC analogue was found to significantly decrease their permeability to entrapped molecules like 6-carboxyfluorescein. nih.gov Conversely, for other diacetylenic lipids, polymerization led to an increase in permeability, which was attributed to disturbances in the molecular packing of the lipids within the vesicle. nih.gov The inclusion of cholesterol is another factor known to decrease membrane permeability by altering lipid packing. nih.gov The use of such analogues in liposomal systems allows for a detailed examination of how specific chemical structures influence the barrier function of a lipid bilayer, providing insights that are crucial for applications like drug delivery, where controlling the release of encapsulated contents is paramount. nih.govscirp.org

| Lipid Analogue System | Key Finding on Permeability | Citation |

| Polymerizable Diacetylenic PC Liposomes (C25idPC) | UV-initiated polymerization significantly decreased permeability. | nih.gov |

| Polymerizable Diacetylenic PC Liposomes (C25mcPC, C23idPC, etc.) | Polymerization increased permeability due to packing disturbances. | nih.gov |

| Liposomes with Cholesterol | Incorporation of cholesterol generally decreases membrane permeability. | nih.gov |

Protein-Membrane Interactions and Membrane Protein Function

The lipid environment of a membrane profoundly influences the structure and function of embedded proteins. Lipid analogues are used to investigate these nonspecific, or "generic," lipid-mediated interactions. Computational studies have explored how the physical properties of the lipid bilayer, modulated by different lipid species, affect interactions between protein inclusions. nih.gov For instance, the interaction between two small protein-like cylinders in a model membrane can be repulsive at intermediate ranges and attractive at short ranges, but this behavior changes depending on the specific lipid composition (e.g., POPC vs. DOPC bilayers). nih.gov This indicates that the packing of lipid hydrocarbon chains around proteins generates forces that can favor protein association or separation. nih.gov

Experimental work using analogues of lipopeptides, such as battacin, shows that the lipid chain is essential for anchoring the molecule to the membrane, while other parts of the molecule interact with the membrane surface. nih.gov The insertion of the lipid anchor into the membrane core can fluidize the local environment, which in turn can affect the function of nearby membrane proteins. nih.govresearchgate.net Furthermore, studies on intestinal fatty acid-binding protein (IFABP) demonstrate the importance of specific electrostatic interactions between the protein and the membrane for the transfer of fatty acids. nih.gov Using mutant proteins and membranes with different charge characteristics, researchers have shown that the protein-membrane collisional complex is stabilized by charge-charge interactions, highlighting the sophisticated interplay between proteins and the lipid matrix. nih.gov

Cellular Response Studies in Model Organisms and Cell Lines

Simple eukaryotic organisms provide powerful model systems for dissecting the complex cellular responses to specific lipids, bridging the gap between biophysical studies in model membranes and the complexities of mammalian physiology.

The yeast Saccharomyces cerevisiae is a premier model organism for studying eukaryotic lipid metabolism due to its genetic tractability and the high degree of conservation in metabolic pathways. nih.govmdpi.com Researchers use yeast to elucidate gene-function relationships in processes like fatty acid synthesis, degradation, and storage in lipid droplets. nih.govnih.gov When yeast is exposed to different types of fatty acids, it remodels its lipid composition in response. For example, growth on oleic acid dramatically increases the storage of triacylglycerols (TGs) at the expense of steryl esters (SEs). nih.gov

Yeast has also been used to study the cellular response to stress induced by weak acids, which are relevant in industrial fermentation. researchgate.net This research revealed that a general response to acid stress involves the accumulation of TGs and the degradation of SEs, alongside specific changes in phospholipid profiles, such as an increase in phosphatidylinositol. researchgate.net Furthermore, metabolic engineering strategies in yeast, such as overexpressing the acetyl-CoA carboxylase gene (ACC1) or deleting negative regulators of phospholipid metabolism, have been employed to enhance the production of specific lipid-derived products like fatty alcohols. illinois.edu These studies underscore how S. cerevisiae can be used to probe the cellular and metabolic consequences of altering the availability and type of fatty acids and their derivatives, the same approach that would be applied to investigate the biological roles of dipentadecanoin and its analogues.

| Experimental Condition in S. cerevisiae | Major Lipid Metabolism Response | Citation |

| Growth on Oleic Acid | Dramatic increase in triacylglycerol (TG) storage relative to steryl esters (SEs). | nih.gov |

| Weak Acid Stress | Accumulation of TGs, degradation of SEs, and increased phosphatidylinositol. | researchgate.net |

| Overexpression of ACC1 Gene | Increased production of 1-hexadecanol (B1195841) (a fatty alcohol). | illinois.edu |

| Deletion of Phospholipid Metabolism Regulators | Enhanced phospholipid production and increased fatty acid synthesis. | illinois.edu |

The social amoeba Dictyostelium discoideum serves as a valuable model organism for studying a range of cellular processes, including cell motility, signal transduction, and phagocytosis, many of which are regulated by lipids. wikipedia.orgresearchgate.net Its relatively simple life cycle, which transitions from unicellular amoebae to a multicellular structure upon starvation, allows for the study of development and cell differentiation. nih.govnih.gov

Dictyostelium has been instrumental in investigating the cellular effects of medium-chain fatty acids (MCFAs), such as decanoic acid. frontiersin.org Research using this model has uncovered that decanoic acid can directly impact evolutionarily conserved signaling pathways, independent of its role in ketogenesis. frontiersin.org Specifically, studies have shown that MCFAs can reduce the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. nih.govfrontiersin.org Additionally, these fatty acids have been found to inhibit diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to phosphatidic acid, thereby altering the balance of these critical lipid signaling molecules. nih.govfrontiersin.org These findings in Dictyostelium highlight its utility as a platform for discovering the molecular targets of specific lipid species, a role it could readily serve in exploring the cellular functions of this compound analogues. nih.gov

Investigations in Primary Human Cell Systems for Activity Profiling

The biological activities of pentadecanoic acid (C15:0), a key component of this compound, have been extensively profiled using multi-system in vitro assays that utilize primary human cells. One prominent platform for this is the BioMAP Diversity PLUS system, which assesses the effects of a compound across 12 different primary human cell-based systems designed to model various disease states. nih.govpreprints.org These systems use early passage primary human cells to maintain physiological signaling responses, offering a more clinically relevant perspective than immortalized cell lines. preprints.org

In these studies, C15:0 was evaluated at various concentrations (typically from 1.9 to 50 μM) and its activity profile was compared against other well-characterized compounds, including the omega-3 fatty acid eicosapentaenoic acid (EPA), and longevity-enhancing candidates like rapamycin, metformin (B114582), and acarbose. nih.govcabidigitallibrary.org The BioMAP system measures 148 clinically relevant biomarkers related to inflammation, immune modulation, fibrosis, and tissue remodeling. preprints.orgcabidigitallibrary.org

The research demonstrated that C15:0 exhibits broad, dose-dependent anti-inflammatory, antiproliferative, and immunomodulatory activities across multiple human cell systems without showing cytotoxicity at the tested concentrations. cabidigitallibrary.orgplos.org In contrast, EPA, another fatty acid, was found to be cytotoxic to four of the twelve cell systems at a concentration of 50 μM. cabidigitallibrary.orgplos.org

The primary human cell systems used in these profiling studies are designed to mimic specific biological environments and disease-relevant pathways. nih.gov

| Cell System | Primary Human Cell Types | Stimuli | Relevance |

|---|---|---|---|

| 3C | Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β, TNFα, IFNγ | Cardiovascular disease, chronic inflammation nih.govnih.gov |

| SAg | Peripheral Blood Mononuclear Cells (PBMC) & HUVEC | TCR ligands | Autoimmune disease, chronic inflammation nih.govnih.gov |

| BT | CD19+ B cells & PBMC | α-IgM, TCR ligands | Asthma, allergy, cancer, autoimmunity nih.govnih.gov |

| HDF3CGF | Neonatal Human Dermal Fibroblasts (HDFn) | IL-1β, TNFα, IFNγ, EGF, bFGF, PDGF-BB | Fibrosis, chronic inflammation nih.govnih.gov |

| CASM3C | Coronary Artery Smooth Muscle Cells | IL-1β, TNFα, IFNγ | Cardiovascular inflammation, restenosis nih.govnih.gov |

| MyoF | Differentiated Lung Myofibroblasts | TNFα, TGFβ | Fibrosis, chronic inflammation, wound healing nih.govnih.gov |

Comparative analysis revealed that C15:0 shares numerous clinically relevant activities with rapamycin, a known mTOR inhibitor. nih.gov Both compounds were observed to significantly lower levels of Monocyte Chemoattractant Protein-1 (MCP-1), Human Leukocyte Antigen – DR isotype (HLA-DR), and cell proliferation in systems relevant to cardiovascular disease and inflammation. nih.gov The overlap with metformin, an AMPK activator, was less extensive but notable in its effects on lowering HLA-DR and T-cell proliferation markers like CD38 and CD69. nih.gov

| Compound | Optimal Dose for Activity | Key Shared Activities with C15:0 | Relevant Disease Models |

|---|---|---|---|

| Rapamycin | 9 µM | Lowered MCP-1, HLA-DR, VCAM-1, PAI-I, TNFα; inhibited cell proliferation | Cardiovascular disease, inflammation, fibrosis, autoimmunity nih.gov |

| Metformin | 5000 µM | Lowered HLA-DR, CD38, CD69; inhibited T-cell proliferation | Cardiovascular disease, inflammation, autoimmune disease nih.gov |

| Acarbose | 30 µM | Lowered fibrotic cell proliferation | Fibrosis, chronic inflammation nih.gov |

| Eicosapentaenoic Acid (EPA) | 17 µM | Shared 12 clinically relevant activities, but C15:0 had 28 additional unique activities, mainly anti-inflammatory. EPA was cytotoxic in 4 systems at 50 µM. | Inflammation, fibrosis cabidigitallibrary.orgplos.org |

Mechanisms of Action in Cellular Processes (e.g., modulation of signaling pathways, induction of cell death)

The biological effects of pentadecanoic acid (C15:0), the active fatty acid component of this compound, are mediated through the modulation of several key cellular signaling pathways and the induction of programmed cell death. nih.govnih.gov Fatty acids, in general, are known to directly and indirectly influence signal transduction networks, thereby altering cellular responses to external stimuli. nih.gov

One of the primary mechanisms identified for C15:0 is the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPAR-α/δ), alongside the inhibition of the mammalian target of rapamycin (mTOR). nih.govmdpi.com The activation of AMPK and inhibition of mTOR are central to cellular metabolism and are pathways also targeted by longevity-enhancing compounds like metformin and rapamycin, respectively. nih.gov

Further research has elucidated a more specific signaling cascade targeted by C15:0. In human breast cancer stem-like cells (MCF-7/SC), pentadecanoic acid was shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govresearchgate.net It inhibited the interleukin-6 (IL-6)-induced activation of this pathway, which is crucial for cancer cell stemness, migration, and invasion. nih.govresearchgate.net

The induction of cell death is another critical mechanism. Studies have demonstrated that pentadecanoic acid can induce caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net In MCF-7/SC, treatment with C15:0 led to cell cycle arrest at the sub-G1 phase and a significant increase in late apoptotic cells. nih.gov This apoptotic effect was selective, showing more potent cytotoxicity against cancer stem-like cells compared to normal mammary epithelial cells. nih.gov In pancreatic cancer cells, while the related odd-chain fatty acid heptadecanoic acid showed stronger cytotoxic effects, pentadecanoic acid's role in inducing apoptosis contributes to its anti-cancer potential. nih.gov

Moreover, C15:0 plays a role in counteracting ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. mdpi.com As a stable saturated fatty acid, C15:0 can be incorporated into cell membranes, making them more robust and less susceptible to lipid peroxidation, thereby protecting cells from this destructive process. nih.govmdpi.com

| Cellular Process | Signaling Pathway/Molecule | Effect of Pentadecanoic Acid (C15:0) | Cellular Outcome |

|---|---|---|---|

| Metabolic Regulation & Longevity | AMPK | Activation nih.govmdpi.com | Improved metabolic health |

| Metabolic Regulation & Longevity | mTOR | Inhibition nih.gov | Reduced cell proliferation, immunomodulation |

| Cancer Stemness & Inflammation | JAK2/STAT3 | Inhibition nih.govresearchgate.net | Suppression of cancer cell stemness, migration, and invasion |

| Programmed Cell Death | Caspases | Activation nih.govresearchgate.net | Induction of apoptosis in cancer cells |

| Cell Cycle | Cell Cycle Checkpoints | Arrest at Sub-G1 Phase nih.gov | Inhibition of cancer cell proliferation |

| Cell Membrane Stability | Lipid Peroxidation | Inhibition nih.govmdpi.com | Protection against ferroptosis |

Emerging Research Directions and Future Perspectives in Dipentadecanoin Science

Development of Novel Analytical Platforms and Methodologies

The accurate and sensitive detection of dipentadecanoin, which is often present in low concentrations, is fundamental to understanding its biological relevance. While traditionally challenging, the analysis of specific diacylglycerols is benefiting from significant advancements in analytical chemistry. The progression from classical chromatographic techniques to high-resolution mass spectrometry-based platforms is enabling more precise lipid profiling. mdpi.com

Future methodologies are focused on improving several key aspects of lipid analysis:

Enhanced Sensitivity and Resolution : Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) are becoming standard, allowing for the separation and detection of lipid isomers with greater accuracy. mdpi.commdpi.com

In Situ and High-Throughput Analysis : Methods that reduce sample preparation time, such as in situ transesterification and direct infusion mass spectrometry, are being refined to allow for faster and more efficient analysis of large sample cohorts. nih.govnih.gov Desorption Electrospray Ionization (DESI) is an example of a soft ionization technique that allows for analysis at atmospheric pressure with minimal sample preparation. nih.gov

Advanced Extraction Techniques : Modern extraction methods like microwave-assisted extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE) are being optimized. mdpi.comnih.gov These techniques offer advantages over traditional solvent extraction by reducing solvent volume and increasing extraction speed. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for elucidating the precise structure of lipids like this compound, complementing the quantitative data from mass spectrometry. mdpi.comnih.gov

Table 1: Comparison of Modern Analytical Techniques for Lipid Analysis

| Technique | Principle | Primary Application for this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on boiling point, followed by mass-based detection. | Quantification of the constituent fatty acid (pentadecanoic acid) after derivatization. | High resolution for fatty acid analysis. youtube.com | Requires derivatization; not suitable for intact diacylglycerol analysis. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds based on polarity/hydrophobicity, followed by mass-based detection. nih.gov | Quantification and identification of intact this compound and other lipid species in a complex mixture. creative-proteomics.com | Versatile, highly sensitive, suitable for intact lipids. nih.govnih.gov | Co-elution of isomers can be a challenge. |

| UHPLC-HRMS (Ultra High-Performance LC-High Resolution MS) | A high-pressure version of LC for faster, higher-resolution separations, coupled with precise mass measurement. | Improved separation of this compound from other similar diacylglycerols. | Excellent resolution, speed, and sensitivity. mdpi.com | Higher operational cost and complexity. |

| NMR (Nuclear Magnetic Resonance) | Uses magnetic properties of atomic nuclei to determine molecular structure. mdpi.com | Structural elucidation and confirmation of this compound. | Non-destructive, provides detailed structural information. nih.gov | Lower sensitivity compared to MS. |

Advanced Integration of Multi-Omics Data in Lipid Research

To fully grasp the functional role of this compound, it is essential to look beyond its concentration and consider its interactions within the broader biological network. The integration of lipidomics data with other "omics" disciplines—such as genomics, transcriptomics, and proteomics—represents a powerful systems biology approach. nih.govresearchgate.net This holistic strategy helps to bridge the gap between genotype and phenotype, providing a more complete picture of cellular function. nih.gov

Emerging trends in multi-omics integration include:

Network-Based Analysis : This approach uses correlation analysis to build networks that visualize the relationships between different molecules, such as linking changes in this compound levels to the expression of specific genes (transcriptomics) or proteins (proteomics). mdpi.comyoutube.com

Pathway and Model Construction : By combining different omics datasets, researchers can construct more accurate and context-specific metabolic models. nih.govnih.gov For instance, integrating lipidomics data showing altered this compound levels with proteomics data on enzyme abundance can clarify which metabolic pathways are affected in a disease state.

Development of Integrative Tools : User-friendly computational pipelines and platforms are being developed to streamline the complex process of integrating and interpreting multi-omics data, making these powerful approaches more accessible to the broader research community. nih.govosti.gov

This integrated view is crucial for moving from simple association to a mechanistic understanding of how this compound metabolism is linked to cellular processes in health and disease. nih.govdrugtargetreview.com

Table 2: Role of Different Omics in Understanding this compound Function

| Omics Field | Data Provided | Contribution to this compound Research |

|---|---|---|

| Genomics | Information on the genetic code (DNA). | Identifies genetic variants in enzymes involved in odd-chain fatty acid metabolism. |

| Transcriptomics | Information on gene expression (mRNA). | Reveals how the expression of genes related to this compound synthesis or breakdown changes in response to stimuli. |

| Proteomics | Information on protein abundance and activity. | Quantifies the levels of key enzymes that directly catalyze the formation or degradation of this compound. |

| Lipidomics | Information on the abundance and composition of lipids. nih.gov | Directly measures the concentration of this compound and related lipids in cells and tissues. |

Elucidation of Complex Metabolic Networks and Regulatory Mechanisms

This compound is a product of fatty acid metabolism, specifically involving the odd-chain saturated fatty acid, pentadecanoic acid (C15:0). The elucidation of the metabolic network surrounding this lipid involves understanding both its synthesis and its degradation, as well as the regulatory mechanisms that control these fluxes.

Synthesis and Breakdown: The metabolic fate of this compound is intrinsically linked to that of its C15:0 precursor.

Synthesis : The biosynthesis of odd-chain fatty acids can occur through α-oxidation of an even-chain fatty acid or by using propionyl-CoA as a primer for fatty acid synthesis instead of the usual acetyl-CoA. mdpi.comnih.gov Once C15:0 is synthesized or obtained from dietary sources, it can be esterified to a glycerol (B35011) backbone by acyltransferase enzymes to form monopentadecanoin and subsequently this compound.

Breakdown : The breakdown of this compound begins with the action of lipases, which release the two C15:0 fatty acid chains. youtube.com These fatty acids then undergo β-oxidation in the mitochondria. A key difference from even-chain fatty acids is that the final cycle of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, rather than two molecules of acetyl-CoA. mdpi.com

Regulatory Mechanisms: The balance between fatty acid synthesis and breakdown is tightly regulated by hormonal and metabolic signals. youtube.com

Hormonal Control : Hormones like insulin (B600854), typically released in a fed state, promote fatty acid synthesis by activating key enzymes such as acetyl-CoA carboxylase (ACC). youtube.comyoutube.com Conversely, hormones like glucagon (B607659), released during fasting, inhibit ACC and promote fatty acid breakdown. youtube.com

Metabolic Control : The availability of substrates like glucose and fatty acids directly influences pathway activity. For example, high glucose levels can increase the supply of precursors for fatty acid synthesis, while low energy states activate pathways like β-oxidation. nih.govnih.gov

Future research aims to use techniques like metabolic flux analysis to quantitatively map these pathways and identify critical control points that regulate this compound levels. researchgate.netnih.gov

Table 3: Key Enzymes in the Metabolism of this compound Precursors

| Enzyme | Metabolic Pathway | Function | Regulatory Notes |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Catalyzes the formation of malonyl-CoA, the rate-limiting step in fatty acid synthesis. youtube.com | Activated by insulin and citrate; inhibited by glucagon and palmitoyl-CoA. youtube.com |

| Fatty Acid Synthase (FASN) | Fatty Acid Synthesis | A multi-enzyme complex that iteratively elongates the fatty acid chain. nih.gov | Expression is regulated by nutritional status. |

| Acyl-CoA Synthetase | Fatty Acid Activation | Activates fatty acids (like C15:0) by attaching Coenzyme A, a prerequisite for β-oxidation. | - |

| Lipases | Lipolysis | Hydrolyze triacylglycerols and diacylglycerols (like this compound) to release free fatty acids. youtube.com | Hormone-sensitive lipase (B570770) is activated by glucagon and epinephrine. |

| Cytochrome P450 Monooxygenases | ω-Oxidation | Can hydroxylate fatty acids at the terminal (ω) carbon, providing an alternative degradation pathway. mdpi.com | A diverse family of enzymes with various inducers. mdpi.com |

Exploration of Structure-Function Relationships in Synthetic Lipid Assemblies

Synthetic lipid assemblies, such as liposomes and lipid nanoparticles (LNPs), are crucial tools in materials science and pharmacology, particularly for drug delivery. biochempeg.comnih.gov These structures are composed of lipids that self-assemble into organized architectures. The incorporation of specific lipids like this compound can significantly alter the biophysical properties of these assemblies, influencing their stability, fluidity, and function. nih.gov

Liposomes are vesicular structures with one or more lipid bilayers surrounding an aqueous core, capable of encapsulating both water-soluble and fat-soluble molecules. biochempeg.comascendiacdmo.com LNPs often have a more complex solid or semi-solid core and are particularly effective for delivering nucleic acids. nih.govdiversatechnologies.com

The structure of this compound—specifically its two saturated 15-carbon acyl chains—is expected to influence the properties of these assemblies in several ways:

Membrane Fluidity and Rigidity : Saturated fatty acid chains, like those in this compound, tend to pack together more tightly than unsaturated chains. researchgate.net Their incorporation into a lipid bilayer would likely decrease membrane fluidity and increase its rigidity and thickness. researchgate.net

Membrane Curvature : The shape of lipid molecules influences the curvature of the membrane. Diacylglycerols can induce changes in membrane curvature, which is critical for processes like vesicle fusion and fission. nih.govnih.gov

Stability and Permeability : By modifying the packing and fluidity of the lipid layer, this compound could affect the stability of the nanoparticle and control the release rate of an encapsulated therapeutic agent. researchgate.netnih.gov

Future studies will likely involve systematically incorporating this compound and other odd-chain diacylglycerols into various synthetic lipid assemblies to precisely measure their impact on biophysical parameters like membrane elasticity, phase behavior, and permeability. researchgate.net This research is vital for designing more effective and tailored nanocarriers for therapeutic applications.

Table 4: Potential Influence of this compound on Synthetic Lipid Assemblies

| Biophysical Property | General Role of Saturated Lipids | Predicted Effect of this compound |

|---|---|---|

| Membrane Fluidity | Decrease fluidity by promoting ordered lipid packing. researchgate.net | Likely to make the lipid assembly more rigid and less fluid. |

| Bilayer Thickness | Increase thickness due to extended, straight acyl chains. researchgate.net | May slightly increase the thickness of a liposomal bilayer. |

| Phase Transition Temperature | Increase the temperature at which the membrane transitions from a gel to a liquid-crystalline state. | Expected to raise the phase transition temperature of the assembly. |

| Permeability | Decrease permeability to water-soluble molecules due to tighter lipid packing. researchgate.net | Could reduce the leakage of encapsulated contents, potentially improving drug retention. |

| Membrane Curvature | Diacylglycerols can induce negative curvature stress. nih.gov | May influence the overall shape and fusion potential of the lipid assembly. |

Q & A

Q. What are the methodological best practices for synthesizing Dipentadecanoin in laboratory settings?

To synthesize this compound, researchers should adopt protocols ensuring reproducibility, such as documenting reaction conditions (temperature, catalysts, solvents) and validating purity via chromatographic techniques (e.g., HPLC or GC-MS). Emphasize step-by-step procedural transparency, including stoichiometric ratios and purification steps, to enable replication. Pre-training on handling hygroscopic or reactive intermediates is critical to minimize experimental variability .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for structural elucidation. Pair these with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. For purity assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with standardized reference materials is recommended. Document all instrument parameters (e.g., column type, detector sensitivity) to ensure cross-study comparability .

Q. How can researchers optimize purification protocols for this compound to maximize yield and purity?

Use fractional crystallization or column chromatography with solvents of varying polarities. Systematically test solvent combinations (e.g., hexane/ethyl acetate gradients) and monitor purity at each stage via Thin-Layer Chromatography (TLC). Statistical tools like Design of Experiments (DoE) can identify optimal conditions while minimizing resource expenditure .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s stability under diverse environmental conditions?

Implement a factorial design to isolate variables (e.g., temperature, pH, light exposure). Use accelerated stability testing with controlled degradation studies, analyzing breakdown products via LC-MS. Include negative controls (e.g., inert atmospheres) and validate results with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Replicate experiments across independent labs to address environmental variability .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

Conduct meta-analyses to identify methodological discrepancies (e.g., calibration standards, sample preparation). Replicate conflicting studies under standardized conditions, using traceable reference materials. Apply multivariate regression to quantify the impact of variables like impurity levels or heating rates. Transparently report uncertainties and advocate for community-wide standardization .

Q. What computational strategies can predict this compound’s interactions with biological systems?

Use molecular docking simulations (e.g., AutoDock Vina) to model ligand-protein interactions, validated by in vitro assays (e.g., SPR or ITC). Combine Density Functional Theory (DFT) for electronic structure analysis with Molecular Dynamics (MD) to assess conformational stability. Cross-validate predictions with experimental data to refine force field parameters .

Methodological Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.